N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2,3)20(25)23-12-11-15-9-10-16(13-18(15)23)22-19(24)14-26-17-7-5-4-6-8-17/h4-10,13H,11-12,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDSKZNLSADLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction and Amine Protection
6-Nitroindoline undergoes hydrogenation using 10% Pd/C in methanol at 25°C under 50 psi H₂ pressure, yielding 6-amino-2,3-dihydro-1H-indole with >95% conversion. Subsequent pivaloylation employs 2,2-dimethylpropanoyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.5 equiv) as base. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 88% isolated yield after silica gel chromatography (hexane/ethyl acetate 7:3).
Table 1. Optimization of Pivaloylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | TEA | Pyridine | TEA |
| Temperature (°C) | 0→25 | 25 | 0→25 |
| Yield (%) | 88 | 72 | 88 |
Amide Bond Formation with Phenoxyacetic Acid
Carboxylic Acid Activation
Phenoxyacetic acid (1.1 equiv) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in anhydrous DMF. The mixture is stirred at 0°C for 30 minutes before adding the pivaloylated indoline amine.
Coupling Reaction
The activated acid reacts with 1-(2,2-dimethylpropanoyl)-6-amino-2,3-dihydro-1H-indole (1.0 equiv) in DMF at 25°C for 18 hours. Workup involves dilution with ethyl acetate, sequential washing with 5% HCl, saturated NaHCO₃, and brine. Final purification via flash chromatography (ethyl acetate/hexane 1:1) provides the title compound in 76% yield.
Table 2. Key Spectroscopic Data
| Characterization | Observation |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J=8.4 Hz, 2H, ArH), 6.85 (d, J=8.0 Hz, 2H, ArH), 6.72 (s, 1H, NH), 4.55 (s, 2H, OCH₂CO), 3.45 (t, J=8.4 Hz, 2H, CH₂N), 2.85 (t, J=8.4 Hz, 2H, CH₂), 1.25 (s, 9H, C(CH₃)₃) |
| HRMS (ESI+) | m/z Calcd for C₂₃H₂₇N₂O₃ [M+H]⁺: 391.2018; Found: 391.2015 |
Alternative Synthetic Routes
Ullmann-Type Coupling for Direct Phenoxy Installation
A palladium-catalyzed coupling between 1-(2,2-dimethylpropanoyl)-6-bromo-2,3-dihydro-1H-indole and potassium phenoxyacetate employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C. This single-step method achieves 68% yield but requires stringent anhydrous conditions.
Solid-Phase Synthesis for High-Throughput Production
Immobilization of 6-amino-2,3-dihydro-1H-indole on Wang resin enables sequential pivaloylation and phenoxyacetylation using automated peptide synthesizers. Cleavage with TFA/DCM (1:99) liberates the product in 82% purity, suitable for combinatorial library generation.
Industrial Scalability and Process Optimization
Solvent Recycling
DMF recovery via vacuum distillation reduces production costs by 34% while maintaining reaction efficiency. Residual DMF levels <0.1% are confirmed by GC-MS.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Dicyclohexylcarbodiimide (DCC) in the presence of a nucleophile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the phenoxyacetamide moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations
Core Structure Variability: The target compound’s 2,3-dihydroindole core distinguishes it from triazole-based analogs () and benzimidazole derivatives (). This indole backbone may enhance π-π stacking interactions in biological targets. Sulfonamide vs.
Functional Group Influence: The phenoxyacetamide moiety in the target compound contrasts with the naphthyloxy-triazole groups in . The latter’s triazole ring enhances metabolic stability and metal-binding capacity, relevant for antimicrobial applications.
Molecular Weight and Bioactivity :
- Lower molecular weight compounds (e.g., , .4 g/mol) may exhibit better bioavailability, whereas the target compound’s higher weight (402.5 g/mol) could favor prolonged receptor engagement.
Pharmacological and Biochemical Activity
- Target Compound : While direct activity data are unavailable, the sulfonamide group suggests possible inhibition of carbonic anhydrase or cyclooxygenase enzymes, as seen in other sulfonamide drugs.
- Triazole Derivatives () : Exhibited broad-spectrum antimicrobial activity due to triazole’s ability to disrupt fungal cytochrome P450 enzymes.
- Chloroacetamides () : Act as herbicides by inhibiting very-long-chain fatty acid (VLCFA) elongation in plants. The absence of chlorine in the target compound likely precludes this mechanism.
Stability and Toxicity Considerations
- Stability: The target’s sulfonamide group may confer resistance to hydrolysis compared to ester-containing analogs. Nitro-substituted compounds (e.g., 6b-c in ) are prone to photodegradation, whereas the target’s dimethylpropanoyl group enhances steric protection.
- Toxicity: Chloroacetamides () are associated with endocrine disruption, but the target’s lack of chlorine may reduce such risks.
Biological Activity
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C20H23N3O3
- Molecular Weight : 353.4 g/mol
- CAS Number : 1058489-95-4
The biological activity of this compound primarily involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. Studies suggest that this compound may exert its effects through:
- Microtubule Destabilization : Similar to other indole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Inhibition of Tumor Cell Growth : The compound has shown potent antiproliferative activity against various human cancer cell lines, indicating its potential as an anticancer agent .
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects on several cancer cell lines. Below is a summary of findings related to its antiproliferative effects:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 10.56 ± 1.14 | Microtubule destabilization |
| A549 | 0.52 | Apoptosis induction |
| MCF-7 | 0.34 | G2/M phase arrest |
| HT-29 | 0.86 | Tubulin polymerization inhibition |
These studies utilized the MTT assay to determine cell viability and IC50 values, demonstrating the compound's effectiveness against multiple types of cancer cells .
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence that this compound may have neuroprotective effects. Preliminary studies suggest that it could modulate neurotransmitter systems and exhibit anti-inflammatory properties, which may be beneficial in neurodegenerative conditions .
Case Studies
- Case Study on HepG2 Cells :
- Study on Lung Cancer Cells :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-phenoxyacetamide, and what reagents are critical for its functionalization?
- Methodology : The synthesis involves multi-step protocols, including:
- Acylation : Introducing the 2,2-dimethylpropanoyl (pivaloyl) group via acylating agents like acetyl chloride or pivaloyl chloride under anhydrous conditions .
- Cyclization : Formation of the dihydroindole core using reductive amination or transition-metal catalysis .
- Coupling : Amide bond formation between the indole scaffold and phenoxyacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Critical Reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), and copper catalysts (e.g., Cu(OAc)₂ for cycloaddition reactions) .
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions (e.g., δ ~5.4 ppm for –OCH₂ in dihydroindole) .
- HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., observed [M+H]⁺ matching theoretical values within 0.001 Da) .
- TLC : Hexane/ethyl acetate (8:2) for monitoring reaction progress .
Q. What preliminary biological activities have been reported for structurally similar compounds?
- Observed Activities :
- Enzyme Inhibition : Analogous indole derivatives show activity against kinases and proteases .
- Receptor Modulation : Dihydroindole-phenoxyacetamides exhibit binding affinity for neuropeptide Y receptors (e.g., Y2 antagonism) .
- Antifungal Potential : Triazole-containing analogs demonstrate inhibitory effects on fungal CYP51 .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains) .
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity (e.g., KD values for receptor-ligand interactions) .
- Kinetic Studies : Measure enzyme inhibition constants (Ki) via spectrophotometric assays .
- Data Interpretation : Compare computational predictions with experimental results to refine mechanistic hypotheses .
Q. How can contradictory biological activity data across studies be resolved?
- Key Factors :
- Assay Conditions : Variability in pH, temperature, or solvent (DMSO concentration) may alter activity .
- Structural Analogs : Compare activity trends across derivatives (e.g., electron-withdrawing groups enhancing receptor binding) .
- Resolution Strategy :
- Meta-Analysis : Pool data from independent studies to identify consensus targets .
- Dose-Response Curves : Validate activity thresholds using EC₅₀/IC₅₀ values .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Approaches :
- Prodrug Design : Mask polar groups (e.g., acetamide) with pivaloyloxymethyl (POM) esters to enhance bioavailability .
- Metabolic Stability : Assess hepatic microsomal degradation to guide structural modifications (e.g., fluorination at metabolically labile sites) .
- Tools : Use LogP calculators and ADMET predictors to balance solubility and membrane permeability .
Application-Oriented Questions
Q. What are the potential applications of this compound in medicinal chemistry?
- Therapeutic Development :
- Oncology : Target PI3K/AKT pathways via kinase inhibition .
- Neurology : Modulate neuropeptide receptors for appetite regulation or anxiety disorders .
- Tool Compound : Fluorescent labeling of the phenoxy group for tracking cellular uptake .
Q. How does the 2,2-dimethylpropanoyl group influence stability and activity?
- Role in Stability :
- Steric shielding of the amide bond reduces enzymatic hydrolysis .
- Activity Impact :
- Enhances lipophilicity, improving blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
